molecular formula C18H25N5O4 B8363876 4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B8363876
M. Wt: 375.4 g/mol
InChI Key: UAGMPIMZTVJAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C18H25N5O4/c1-17(2,3)27-16(26)20-10-18(15(24)25)5-8-23(9-6-18)14-12-4-7-19-13(12)21-11-22-14/h4,7,11H,5-6,8-10H2,1-3H3,(H,20,26)(H,24,25)(H,19,21,22)

InChI Key

UAGMPIMZTVJAAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)C2=NC=NC3=C2C=CN3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (0.556 g, 13.26 mmol) was added to ethyl 4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate (Intermediate 11) (1.07 g, 2.65 mmol) in water (6.25 ml), THF (25 ml) and ethanol (25.00 ml). The resulting solution was stirred at 20° C. for 1 day. The reaction mixture was diluted with EtOAc (20 mL) and washed with water (20 mL). The aqueous was adjusted to pH5 with 1M citric acid solution then extracted with EtOAc (3×50 mL). The organic extracts were washed with saturated brine (25 mL) then dried over MgSO4, filtered and evaporated to afford desired product 4-((tert-butoxycarbonylamino)methyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (0.628 g, 63.1%) as a white foam.
Name
Lithium hydroxide monohydrate
Quantity
0.556 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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